Cas no 2017136-08-0 (1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride)

1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride
- 2017136-08-0
- EN300-1143002
- 1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride
-
- Inchi: 1S/C8H8Cl2O2S2/c9-7-3-6(5-13-7)4-8(1-2-8)14(10,11)12/h3,5H,1-2,4H2
- InChI Key: QZBXEOXZPXIXJU-UHFFFAOYSA-N
- SMILES: ClS(C1(CC2=CSC(=C2)Cl)CC1)(=O)=O
Computed Properties
- Exact Mass: 269.9342772g/mol
- Monoisotopic Mass: 269.9342772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 70.8Ų
1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143002-0.05g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 0.05g |
$1308.0 | 2023-10-26 | |
Enamine | EN300-1143002-2.5g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 2.5g |
$3051.0 | 2023-10-26 | |
Enamine | EN300-1143002-0.25g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 0.25g |
$1432.0 | 2023-10-26 | |
Enamine | EN300-1143002-1g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 1g |
$1557.0 | 2023-10-26 | |
Enamine | EN300-1143002-10g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 10g |
$6697.0 | 2023-10-26 | |
Enamine | EN300-1143002-0.5g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 0.5g |
$1495.0 | 2023-10-26 | |
Enamine | EN300-1143002-5g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 5g |
$4517.0 | 2023-10-26 | |
Enamine | EN300-1143002-0.1g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 95% | 0.1g |
$1371.0 | 2023-10-26 | |
Enamine | EN300-1143002-10.0g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 10g |
$6758.0 | 2023-06-09 | ||
Enamine | EN300-1143002-5.0g |
1-[(5-chlorothiophen-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2017136-08-0 | 5g |
$4557.0 | 2023-06-09 |
1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride
Recent Advances in the Study of 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS: 2017136-08-0)
The compound 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS: 2017136-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its unique thiophene and cyclopropane moieties, has shown promising potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The researchers demonstrated that the chlorothiophene moiety enhances binding affinity, while the cyclopropane ring contributes to metabolic stability. These findings suggest that 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride could serve as a versatile building block for designing next-generation therapeutics.
In addition to its pharmacological applications, recent advancements in synthetic methodologies have improved the scalability and purity of this compound. A team from MIT reported a novel, high-yield synthesis route in Organic Letters, utilizing palladium-catalyzed cross-coupling reactions to achieve >95% purity. This breakthrough addresses previous challenges related to byproduct formation and has significant implications for industrial-scale production.
Ongoing research is also investigating the compound's potential in materials science. Preliminary data presented at the 2024 American Chemical Society meeting revealed its utility in creating self-assembling monolayers with unique electronic properties. These applications could pave the way for innovations in biosensors and organic electronics.
As the scientific community continues to explore the multifaceted applications of 1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride, its importance as a research tool and pharmaceutical intermediate is becoming increasingly evident. Future studies are expected to further elucidate its mechanism of action and expand its therapeutic potential across various disease areas.
2017136-08-0 (1-(5-chlorothiophen-3-yl)methylcyclopropane-1-sulfonyl chloride) Related Products
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))


